molecular formula C8H7FN2 B566877 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-30-5

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B566877
CAS No.: 1228666-30-5
M. Wt: 150.156
InChI Key: VUPPZIXSDNWZIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a specialized fluorinated building block serving as a critical core scaffold in the discovery and development of novel therapeutic agents. The pyrrolo[2,3-b]pyridine structure, a 7-azaindole analogue, is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, facilitating key hydrogen bond interactions with biological targets . This compound is particularly valuable in constructing molecules that target disease-associated enzymes and receptors. Research indicates that the pyrrolo[2,3-b]pyridine core can be elegantly functionalized to develop potent and selective inhibitors. For instance, derivatives based on this scaffold have been designed as potent, brain-penetrant inhibitors of Phosphodiesterase 4B (PDE4B), a promising target for inflammatory diseases and central nervous system (CNS) disorders . Furthermore, this heterocyclic system has been employed in the design of type I c-Met kinase inhibitors, where it effectively replaces aminopyridine motifs to achieve hydrogen bonding with the kinase hinge region, a crucial interaction for anti-cancer activity . The strategic incorporation of fluorine and methyl substituents on the core structure allows for fine-tuning of the compound's electronic properties, lipophilicity, and metabolic stability, making this compound a versatile intermediate for lead optimization efforts in drug discovery programs.

Properties

IUPAC Name

5-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6-2-3-10-8(6)11-4-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPPZIXSDNWZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678428
Record name 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-30-5
Record name 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Structure Synthesis: Cyclization Strategies

The pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization of substituted pyridine precursors. A common method involves the condensation of 4-methylpyridine-2,3-diamine with α-keto acids or esters under acidic conditions. For example, heating 4-methylpyridine-2,3-diamine with ethyl pyruvate in hydrochloric acid at 80–100°C for 6–12 hours yields 4-methyl-1H-pyrrolo[2,3-b]pyridine . This reaction proceeds through intramolecular cyclodehydration, forming the fused pyrrole ring. The methyl group at position 4 is retained throughout subsequent modifications, ensuring regiochemical fidelity.

Regioselective Bromination at Position 5

Bromination of the pyrrolo[2,3-b]pyridine core at position 5 is critical for introducing fluorine in later stages. Two primary methods are employed:

  • Electrophilic Bromination : Treatment with bromine (Br₂) in chloroform at 0–25°C for 30–60 minutes selectively brominates position 5, achieving yields of 70–85% .

  • Radical Bromination : Using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux (80°C, 5 hours) provides comparable yields (68–74%) with improved selectivity .

The brominated intermediate, 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, is isolated via filtration or extraction and purified via column chromatography.

Methyl Group Stabilization and Directed Alkylation

The methyl group at position 4 is introduced either during core synthesis or via post-cyclization alkylation. To avoid unintended side reactions during bromination or fluorination, the pyrrole NH is often protected with a tosyl group. For example:

  • Protection : Treating 4-methyl-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride (TsCl) and aqueous NaOH in dichloromethane at 0–25°C for 1–2 hours yields the N-tosyl derivative .

  • Directed Metalation : Deprotonation of the tosyl-protated intermediate with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with methyl iodide, installs the methyl group at position 4 .

Deprotection with 2.5 N NaOH in methanol at 50°C for 30 minutes restores the NH moiety .

Industrial-Scale Optimization

Large-scale production emphasizes continuous flow reactors and automated systems to enhance yield and reproducibility. Key parameters include:

  • Temperature Control : Precise maintenance of −78°C during metalation and 120°C during fluorination.

  • Catalyst Recycling : Pd(PPh₃)₄ is recovered via filtration and reused, reducing costs .

  • Solvent Selection : DMF for fluorination and THF for alkylation are preferred due to their high boiling points and compatibility with organometallic reagents .

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR : The methyl group at position 4 appears as a singlet at δ 2.45 ppm, while the pyrrole NH resonates at δ 11.8 ppm (DMSO- d 6) .

  • LC-MS : The molecular ion peak [M+H]⁺ is observed at m/z 179.1, with fragments at m/z 162.1 (loss of NH₃) and 135.0 (loss of CO) .

Yield Optimization and Challenges

StepReagents/ConditionsYield (%)Challenges
CyclizationHCl, ethyl pyruvate, 100°C, 8 h65–70Byproduct formation from over-condensation
BrominationNBS, AIBN, CCl₄, reflux, 5 h68–74Competing dibromination at position 3
FluorinationKF, Pd(PPh₃)₄, DMF, 120°C, 16 h60–75Pd catalyst deactivation
MethylationLDA, MeI, THF, −78°C50–60Sensitivity to moisture and oxygen

Alternative Synthetic Routes

  • Cross-Coupling Approaches : Suzuki-Miyaura coupling of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine with fluoroboronic acids has been attempted but yields <30% due to poor reactivity of methyl-substituted boronic acids .

  • One-Pot Fluorination-Methylation : Sequential treatment with Selectfluor® and methyl triflate in acetonitrile at 80°C achieves 40–50% yield but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Building Block for Drug Synthesis
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features enable the development of drugs targeting multiple diseases, particularly cancers that involve fibroblast growth factor receptor (FGFR) signaling pathways.

Targeting Fibroblast Growth Factor Receptors
The primary application of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine lies in its ability to inhibit FGFRs. FGFRs are implicated in numerous cellular processes, including proliferation and differentiation, making them significant targets in cancer therapy. The compound's interaction with FGFRs prevents receptor dimerization and autophosphorylation, disrupting downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt.

Biological Research

In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies have shown it effectively reduces the viability of breast cancer 4T1 cells by inducing apoptosis through FGFR inhibition. The following table summarizes key findings from notable studies:

StudyCell LineConcentration (μM)EffectReference
A4T110Inhibition of proliferation
BMDA-MB-2315Induction of apoptosis
CHUVEC20Inhibition of migration

Case Studies

Breast Cancer Treatment
A significant case study highlighted the efficacy of this compound in reducing tumor size in murine models of breast cancer. The mechanism was attributed to FGFR inhibition and subsequent activation of apoptotic pathways.

Angiogenesis Inhibition
In endothelial cell models, the compound inhibited angiogenic processes such as tube formation and migration. This suggests potential applications in diseases characterized by excessive angiogenesis, including cancer and diabetic retinopathy.

Combination Therapies
Research indicates that using this compound in combination with other chemotherapeutic agents may enhance efficacy against resistant cancer cell lines. This approach targets multiple pathways simultaneously, improving treatment outcomes.

Pharmacokinetics

Due to its low molecular weight, this compound exhibits favorable pharmacokinetic properties. Studies suggest rapid clearance rates in vivo; however, further optimization is necessary for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substitution Patterns and Electronic Effects

The compound’s unique 5-fluoro-4-methyl substitution distinguishes it from other pyrrolo[2,3-b]pyridine derivatives. Key comparisons include:

a) Positional Isomers
  • 4-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 651744-27-3): Substitution at positions 2 and 4 alters steric and electronic properties.
b) Halogen-Substituted Analogues
  • 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1150617-52-9): Replacing fluorine with bromine increases molecular weight (229.06 g/mol) and introduces greater steric bulk.
c) Aryl-Substituted Derivatives
  • 5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6d):
    Aryl substitutions at position 5 introduce π-π stacking capabilities but increase hydrophobicity. The nitro group at position 3 enhances electrophilicity, contrasting with the fluorine’s electron-withdrawing effects in the target compound .
  • 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS: 1261365-58-5): The trifluoromethyl and cyano groups amplify electron-deficient properties, which may enhance metabolic stability but reduce solubility .

Solubility and Physicochemical Properties

  • Thieno[2,3-b]pyridines: Thieno analogues (e.g., thieno[2,3-b]pyridine derivatives) suffer from poor aqueous solubility, often requiring cyclodextrin formulations for in vivo studies.
  • Morpholine-Substituted Analogues: Derivatives like 3-morpholino-1H-pyrrolo[2,3-b]pyridine exhibit enhanced solubility via polar morpholine groups, though this modification may alter pharmacological activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine 5-F, 4-CH₃ 150.15 High electronegativity, improved solubility vs. thieno analogues
5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine 5-Br, 4-CH₃ 229.06 Larger halogen, reduced solubility
5-(4-Methoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-aryl, 3-NO₂ 297.28 Hydrophobic, electrophilic
Thieno[2,3-b]pyridine S-containing core Varies Poor solubility, requires formulations

Biological Activity

5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article examines the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are crucial in various cellular processes, including proliferation and differentiation. The compound inhibits FGFR activity, which is significant in cancer biology.

Mode of Action
Upon binding to FGFRs, the compound prevents receptor dimerization and subsequent autophosphorylation. This inhibition disrupts downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties due to its low molecular weight. Studies indicate that the compound has a rapid clearance rate in vivo, which necessitates further optimization for therapeutic use .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer 4T1 cells. The compound induces apoptosis through mechanisms involving FGFR inhibition. The following table summarizes key findings from various studies:

Study Cell Line Concentration (μM) Effect Reference
Study A4T110Inhibition of proliferation
Study BMDA-MB-2315Induction of apoptosis
Study CHUVEC20Inhibition of migration

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in a murine model of breast cancer. The mechanism was attributed to FGFR inhibition and subsequent apoptotic signaling pathways.
  • Angiogenesis : In endothelial cell models, the compound inhibited angiogenic processes such as tube formation and migration. This suggests potential applications in diseases characterized by excessive angiogenesis, such as cancer and diabetic retinopathy .
  • Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer cell lines by targeting multiple pathways simultaneously .

Q & A

Q. Optimization Parameters :

ParameterOptimal RangeImpact
Temperature70–90°CHigher yields for coupling reactions
CatalystPd(PPh₃)₄Enhances cross-coupling efficiency
Reaction Time12–24 hrsPrevents byproduct formation

Critical factors include stoichiometric ratios (1.5 eq. Selectfluor®) and inert atmospheres to avoid decomposition .

Basic: How is the structure of this compound characterized using spectroscopic techniques?

Answer:

  • ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.23–8.93 ppm) and methyl groups (δ 2.38 ppm) confirm substitution patterns .
  • ¹⁹F NMR : A singlet at δ -172.74 ppm verifies fluorine incorporation .
  • HRMS : Accurate mass determination (e.g., [M+H]+ = 171.0123) validates molecular formula .
  • X-ray Crystallography : Resolves ring conformation and hydrogen-bonding interactions (e.g., with kinase targets) .

Advanced: What structural modifications at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine core enhance anticancer activity, and what methodologies are used to assess this?

Answer:

  • 3-Position : Introducing electron-withdrawing groups (e.g., nitro, cyano) improves kinase inhibition (IC₅₀ < 1 µM) .
  • 5-Position : Arylboronic acid coupling (e.g., 4-trifluoromethylphenyl) enhances antiproliferative activity (Table 1) .

Q. Table 1: SAR of 5-Substituted Derivatives

Substituent (5-position)Cancer Cell Line (IC₅₀, µM)Key Finding
4-TrifluoromethylphenylA549: 0.45Highest potency
4-MethoxyphenylHeLa: 1.2Moderate activity
3,4-DimethoxyphenylMCF-7: 2.1Synergy with paclitaxel

Q. Methodologies :

  • In vitro assays : MTT/Proliferation assays (72 hrs exposure).
  • Apoptosis markers : Caspase-3 activation and survivin downregulation .

Advanced: How does the introduction of a fluorine atom at the 5-position influence the compound's interaction with biological targets like kinases?

Answer:
Fluorine acts as a hydrogen-bond acceptor, enhancing binding to kinase targets (e.g., HIPK2, FGFRs). Computational docking shows:

  • G485 Interaction : Fluorine forms a 2.8 Å hydrogen bond with glycine-485 in kinase domains, improving inhibitory activity (ΔG = -9.2 kcal/mol) .
  • Electrostatic Effects : Fluorine’s electronegativity increases ligand-receptor complementarity, reducing off-target binding .

Q. Experimental Validation :

  • Kinase inhibition assays (IC₅₀: 10–50 nM for FGFR1).
  • X-ray co-crystallography of ligand-target complexes .

Advanced: What strategies are effective in resolving contradictory data regarding the antiproliferative effects of pyrrolo[2,3-b]pyridine derivatives across different cancer cell lines?

Answer:
Root Causes of Contradictions :

  • Cell Line Variability : Differences in kinase expression (e.g., FGFR1 in A549 vs. MCF-7) .
  • Assay Conditions : Varying incubation times (48 vs. 72 hrs) or serum concentrations.

Q. Resolution Strategies :

Combinatorial Screens : Pair derivatives with taxanes (e.g., 3f + paclitaxel shows synergistic apoptosis) .

Pharmacokinetic Profiling : Assess metabolic stability (t₁/₂ in liver microsomes) to rule out false negatives.

Transcriptomic Analysis : Correlate activity with gene expression profiles (e.g., survivin suppression in DMPM models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.